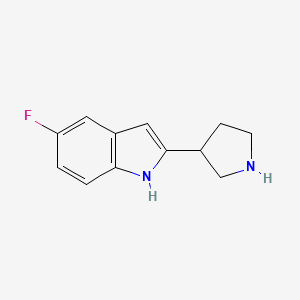

5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13FN2 |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

5-fluoro-2-pyrrolidin-3-yl-1H-indole |

InChI |

InChI=1S/C12H13FN2/c13-10-1-2-11-9(5-10)6-12(15-11)8-3-4-14-7-8/h1-2,5-6,8,14-15H,3-4,7H2 |

InChI Key |

VCWHQKKPAQJUJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC3=C(N2)C=CC(=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Pyrrolidin 3 Yl 1h Indole and Analogs

Strategies for Constructing the 5-Fluoroindole (B109304) Core

The formation of the 5-fluoroindole scaffold is a critical first step in the synthesis of the target compound. Several classical and modern indole (B1671886) syntheses can be adapted for this purpose, each with its own advantages and limitations.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, a robust and widely used method discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles. wikipedia.orgrsc.org The reaction involves the acid-catalyzed cyclization of a (4-fluorophenyl)hydrazine (B109058) with a suitable ketone or aldehyde. wikipedia.org For the synthesis of a 5-fluoroindole, the logical starting material is 4-fluorophenylhydrazine, which is commercially available or can be synthesized from 4-fluoroaniline.

The general mechanism involves the formation of a phenylhydrazone, which then undergoes a tsijournals.comtsijournals.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org

Table 1: Examples of Fischer Indole Synthesis for 5-Fluoroindoles

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Reference |

| 4-Fluorophenylhydrazine | Pyruvic acid | Ethanolic HCl | 5-Fluoroindole-2-carboxylic acid | diva-portal.org |

| 4-Fluorophenylhydrazine | Ethyl pyruvate | Methanesulfonic acid | Ethyl 5-fluoroindole-2-carboxylate | diva-portal.org |

A significant advantage of the Fischer synthesis is the wide range of commercially available starting materials, allowing for the introduction of various substituents on both the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. rsc.org

Vicarious Nucleophilic Substitution (VNS) Routes

Vicarious Nucleophilic Substitution (VNS) offers an alternative pathway for the synthesis of substituted nitroaromatics, which can then be converted to indoles. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom in an electrophilic aromatic ring by a nucleophile carrying a leaving group. wikipedia.org In the context of 5-fluoroindole synthesis, a VNS reaction on a suitable fluorinated nitroarene could be a key step.

For instance, the reaction of a nitro-substituted fluorobenzene (B45895) with a carbanion bearing a leaving group can introduce a side chain that is then elaborated into the indole's pyrrole ring. iupac.org The nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack. organic-chemistry.org Following the VNS reaction, the nitro group can be reduced, and subsequent cyclization can lead to the formation of the indole ring. This approach provides a powerful tool for the synthesis of indoles from readily available nitroaromatic compounds. iupac.org

Other Established Indole Synthesis Protocols

Besides the Fischer and VNS methods, other classical indole syntheses can be adapted for the preparation of the 5-fluoroindole core.

Leimgruber-Batcho Indole Synthesis: This method is particularly useful for the synthesis of indoles from o-nitrotoluenes. diva-portal.orgtsijournals.com The synthesis involves the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. diva-portal.orgresearchgate.net This method is often preferred in industrial settings due to its scalability and the use of readily available starting materials. tsijournals.comtsijournals.com For 5-fluoroindole, the starting material would be 4-fluoro-2-nitrotoluene.

Bischler-Möhlau Indole Synthesis: This reaction produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) in the presence of an acid catalyst. wikipedia.orgchemeurope.com While historically significant, this method is often limited by harsh reaction conditions and the requirement for an aryl group at the 2-position. chemeurope.com Adapting this for a 2-alkyl-substituted indole like the target compound would require a non-traditional substrate.

Regioselective and Stereoselective Installation of the Pyrrolidin-3-YL Moiety at Indole C2

The introduction of the pyrrolidin-3-yl group specifically at the C2 position of the 5-fluoroindole core is a challenging yet crucial step. This requires methodologies that offer high regioselectivity and, ideally, stereocontrol over the newly formed C-C bond.

Direct C-C Bond Formation Methodologies

Directly forming a C-C bond between the C2 carbon of the indole and the C3 carbon of a pyrrolidine (B122466) ring is a desirable and atom-economical approach.

Friedel-Crafts Acylation and Subsequent Reduction: A plausible two-step approach involves an initial Friedel-Crafts acylation of 5-fluoroindole at the C3 position, which is the most nucleophilic site. To achieve C2-acylation, the N1 position can be protected with a bulky group to sterically hinder C3, or a directing group can be installed to guide the acylation to C2. The resulting 2-acyl-5-fluoroindole could then be coupled with a suitable 3-aminopyrrolidine (B1265635) derivative to form an enamine or imine, followed by reduction to furnish the desired 2-(pyrrolidin-3-yl) moiety. Alternatively, the 2-acylindole could be converted to a 2-(halomethyl)indole, which could then undergo nucleophilic substitution with a pyrrolidin-3-yl nucleophile.

Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods offer powerful tools for the direct functionalization of C-H bonds. Transition-metal-catalyzed C2-alkylation of indoles has emerged as a promising strategy. researchgate.net This could involve the use of a directing group on the indole nitrogen to guide a metal catalyst (e.g., palladium, rhodium, or ruthenium) to the C2 position, followed by coupling with an electrophilic pyrrolidine precursor, such as a 3-halopyrrolidine or a pyrrolidine-3-yl triflate. The development of such a direct C2-alkylation would represent a highly efficient route to the target molecule.

Multicomponent Reaction Strategies for Indole-Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient approach to building molecular complexity in a single step by combining three or more starting materials. researchgate.netbeilstein-journals.org An MCR that could assemble the 5-fluoro-2-(pyrrolidin-3-YL)-1H-indole scaffold would be highly convergent and desirable.

While a specific MCR for this exact target has not been widely reported, the development of new MCRs is an active area of research. A hypothetical MCR could involve the reaction of a 4-fluorophenylhydrazine, a carbonyl compound containing a masked pyrrolidine-3-yl moiety, and a third component under acidic conditions, in a variation of the Fischer indole synthesis. Alternatively, a [3+2] cycloaddition reaction between an indole-derived intermediate and a pyrrolidine-based dipole could be envisioned. The exploration of novel MCRs holds significant promise for the streamlined synthesis of complex indole-pyrrolidine structures. semanticscholar.orgnih.gov

Chiral Synthesis and Resolution Techniques for Enantiopure Derivatives

The stereochemistry of the pyrrolidine ring at the C3 position is a critical determinant of the biological activity of this compound derivatives. Consequently, the development of methods to obtain enantiomerically pure forms of this compound is of significant importance. Strategies generally fall into two categories: asymmetric synthesis, where the chiral center is established stereoselectively, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis:

The direct asymmetric synthesis of 3-substituted pyrrolidines can be achieved through various powerful reactions. One of the most prominent methods is the catalytic asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile. nih.govacs.orgmappingignorance.org This approach allows for the construction of the pyrrolidine ring with high levels of stereocontrol, potentially setting multiple stereocenters in a single step. acs.org For synthesizing analogs of the title compound, a strategy could involve the cycloaddition of an azomethine ylide derived from glycine (B1666218) or another amino acid with an activated alkene, followed by further modifications.

Another key strategy is the organocatalytic asymmetric Michael addition. This method can be employed to create the chiral carbon framework of the pyrrolidine ring. For instance, the conjugate addition of a nitroalkane to a 4-oxo-2-enoate, catalyzed by a chiral organocatalyst, can produce precursors to 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess. rsc.org These precursors can then be elaborated into the desired 3-substituted pyrrolidine moiety.

Chiral Resolution Techniques:

When a racemic mixture of a pyrrolidine derivative is synthesized, kinetic resolution offers an effective means of separation. rsc.orgwhiterose.ac.uk This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer from the derivatized, faster-reacting one.

Enzymatic kinetic resolution is a widely used method. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol. rsc.org In the context of synthesizing this compound, a racemic precursor such as N-protected 3-hydroxypyrrolidine could be resolved through selective acetylation, yielding one enantiomer as the acetate (B1210297) and the other as the unreacted alcohol, both with high enantiopurity. rsc.org

Catalytic kinetic resolution using metal complexes or organocatalysts provides another avenue. For example, chiral oxazaborolidine catalysts have been used for the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones. nih.gov Similarly, chiral phosphoric acids have been shown to catalyze the kinetic resolution of racemic cyclization precursors to yield enantioenriched chiral pyrrolidines. whiterose.ac.uk

| Method | Description | Typical Reagents/Catalysts | Key Feature |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Constructs the pyrrolidine ring stereoselectively from an azomethine ylide and an alkene. nih.govacs.org | Chiral metal catalysts (e.g., Ag, Cu complexes), chiral ligands (e.g., phosphoramidites). nih.gov | High stereocontrol, potential to form multiple stereocenters simultaneously. acs.org |

| Asymmetric Michael Addition | Creates chiral carbon-carbon bonds to form the pyrrolidine backbone enantioselectively. rsc.org | Chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids). | Effective for creating 3-substituted pyrrolidine precursors. rsc.org |

| Enzymatic Kinetic Resolution | Uses an enzyme to selectively react with one enantiomer in a racemic mixture. rsc.org | Lipases (e.g., Amano Lipase PS-IM), acyl donors (e.g., vinyl acetate). rsc.org | High enantioselectivity under mild conditions. |

| Catalytic Kinetic Resolution | A chiral catalyst differentiates between two enantiomers, leading to the selective transformation of one. whiterose.ac.uknih.gov | Chiral phosphoric acids, chiral metal complexes (e.g., oxazaborolidines). whiterose.ac.uknih.gov | Provides access to both the resolved starting material and the product in enantioenriched form. |

Advanced Functionalization and Derivatization Reactions

Further modification of the this compound scaffold is essential for exploring its structure-activity relationships. Advanced functionalization reactions can be targeted at several sites: the two nitrogen atoms, the aromatic indole ring, and the pyrrolidine ring structure itself.

N-Alkylation and Acylation Strategies on Indole and Pyrrolidine Nitrogens

The title compound possesses two distinct nitrogen atoms available for functionalization: the indole N-H and the secondary amine of the pyrrolidine ring. Selective modification of these sites is crucial for creating diverse analogs.

Indole Nitrogen: The indole nitrogen is generally less nucleophilic than the pyrrolidine nitrogen. N-acylation of indoles can be challenging but has been achieved using various methods. A direct approach involves heating the indole with a carboxylic acid in the presence of boric acid. clockss.org More commonly, activated acyl sources are used, such as acyl chlorides under phase-transfer catalysis or thioesters in the presence of a base like cesium carbonate. nih.gov N-alkylation typically requires a strong base (e.g., NaH) to deprotonate the indole, followed by reaction with an alkyl halide.

Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is more nucleophilic and readily undergoes standard N-alkylation and N-acylation reactions. N-alkylation can be performed using alkyl halides in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) or through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. N-acylation is typically accomplished using highly reactive acylating agents such as acyl chlorides or anhydrides with a base to scavenge the acid byproduct.

| Reaction Type | Nitrogen Site | Typical Reagents | Conditions |

|---|---|---|---|

| N-Acylation | Indole | RCOCl / Base / Phase-Transfer Catalyst researchgate.net | Biphasic system (e.g., CH₂Cl₂/NaOH) |

| N-Acylation | Indole | RCO-SR' / Cs₂CO₃ nih.gov | High temperature (e.g., 140°C in xylene) |

| N-Alkylation | Indole | 1. NaH; 2. R-X | Anhydrous polar aprotic solvent (e.g., DMF, THF) |

| N-Acylation | Pyrrolidine | RCOCl or (RCO)₂O / Base (e.g., Et₃N) | Aprotic solvent (e.g., CH₂Cl₂, THF) at 0°C to rt |

| N-Alkylation | Pyrrolidine | R-X / Base (e.g., K₂CO₃, DIPEA) | Polar aprotic solvent (e.g., MeCN, DMF) |

| Reductive Amination | Pyrrolidine | RCHO or RCOR' / NaBH(OAc)₃ | Chlorinated solvent (e.g., DCE, CH₂Cl₂) |

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the aromatic core of the indole ring system. wikipedia.orgwikipedia.orgwikipedia.org By starting with a suitably halogenated (e.g., bromo- or iodo-) 5-fluoroindole precursor, a wide array of substituents can be introduced at various positions on the benzene portion of the heterocycle.

Suzuki-Miyaura Coupling: This reaction is used to form new carbon-carbon bonds by coupling the halo-indole with an organoboron reagent (e.g., a boronic acid or ester). wikipedia.orgorganic-chemistry.org It is highly versatile for introducing aryl, heteroaryl, or vinyl groups.

Heck Reaction: The Heck reaction couples the halo-indole with an alkene to form a new C-C bond, resulting in an alkenylated indole derivative. wikipedia.orgorganic-chemistry.org This reaction is stereoselective, typically affording the trans-alkene product.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines onto the indole ring by coupling the aryl halide with an amine. wikipedia.orgorganic-chemistry.org

These reactions generally require a palladium catalyst, a phosphine (B1218219) ligand to stabilize the catalyst, and a base. The choice of ligand is often critical to the success of the reaction.

| Reaction | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura wikipedia.org | Aryl-Aryl, Aryl-Vinyl | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Heck organic-chemistry.org | Aryl-Vinyl | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |

| Buchwald-Hartwig wikipedia.org | Aryl-Nitrogen | R₂NH | Pd₂(dba)₃ / BINAP, XPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

Electrophilic Substitution Reactions on the Indole Ring System

The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and typically the primary site of reaction. However, in 2-substituted indoles like the title compound, this position is blocked, directing substitution to the benzene ring. The existing substituents—the C2-pyrrolidinyl group (activating) and the C5-fluoro group (deactivating, ortho, para-directing)—will influence the regiochemical outcome, with positions C4, C6, and C7 being potential sites.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and DMF. wikipedia.orgorganic-chemistry.org It is a mild method for formylating electron-rich heterocycles.

Mannich Reaction: The Mannich reaction installs an aminomethyl group (-CH₂NR₂) onto the indole nucleus. wikipedia.orgchemtube3d.com It involves the reaction of the indole with formaldehyde (B43269) and a secondary amine under acidic conditions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃, TiCl₄). nih.gov For electron-rich indoles, milder conditions are often sufficient.

| Reaction | Group Introduced | Reagents | Typical Outcome |

|---|---|---|---|

| Vilsmeier-Haack organic-chemistry.org | Formyl (-CHO) | POCl₃, DMF | Formylation of the indole ring, likely at C4 or C6. |

| Mannich wikipedia.org | Aminomethyl (-CH₂NR₂) | CH₂O, R₂NH, H⁺ | Aminomethylation, regioselectivity depends on conditions. |

| Friedel-Crafts Acylation nih.gov | Acyl (-COR) | RCOCl, Lewis Acid (e.g., TiCl₄) | Acylation of the indole ring. |

Ring Transformations and Rearrangements of the Pyrrolidine Moiety

The pyrrolidine ring, while generally stable, can undergo specific transformations that alter its size or structure. These reactions can be valuable for accessing related heterocyclic systems, such as piperidines or other novel scaffolds. Many of these transformations are known from the chemistry of proline, a close structural analog. sigmaaldrich.com

Ring Expansion: Certain proline derivatives can undergo ring expansion to form piperidine structures. For example, a diastereoselective synthesis of 5-hydroxypipecolic acid has been achieved through a regioisomeric ring expansion of a proline-derived intermediate. organic-chemistry.org Such strategies could potentially be adapted to expand the pyrrolidine ring in the title compound.

Ring Contraction: While less common from a stable pyrrolidine, ring contractions of larger rings to form pyrrolidines are well-established. For instance, a photo-promoted ring contraction of pyridines can afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov

Ring Opening: Under specific conditions, the pyrrolidine ring can be opened. For example, computational studies on proline-containing peptides suggest that mechanical stress can lead to the cleavage of the N-Cα bond, effectively opening the ring while maintaining the peptide backbone's continuity. chemrxiv.org While not a typical synthetic transformation, it highlights a potential reactivity pathway of the pyrrolidine scaffold.

| Transformation | Description | Example Precursor/Condition | Resulting Structure |

|---|---|---|---|

| Ring Expansion | Conversion of the five-membered pyrrolidine to a six-membered piperidine. organic-chemistry.org | Specialized proline derivatives under specific reaction sequences. organic-chemistry.org | Piperidine analog |

| Ring Contraction | Formation of a smaller ring from the pyrrolidine, or synthesis of pyrrolidines from larger rings. osaka-u.ac.jp | Photo-promoted reaction of pyridines with silylborane. osaka-u.ac.jpnih.gov | Azabicyclo[3.1.0]hexane skeleton |

| Ring Opening | Cleavage of one of the ring bonds to form an acyclic compound. chemrxiv.org | Mechanically induced stress on proline N-Cα bond. chemrxiv.org | Acyclic amino acid derivative |

Structure Activity Relationship Sar Studies and Ligand Design Principles for 5 Fluoro 2 Pyrrolidin 3 Yl 1h Indole Derivatives

Influence of the 5-Fluoro Substitution on Biological Activity

The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring has a multifaceted impact on the molecule's properties, influencing its target binding, molecular interactions, and pharmacokinetic profile.

Modulation of Target Binding Affinity

In some cases, 5-fluoroindole (B109304) derivatives have demonstrated superior activity compared to their non-fluorinated or alternatively fluorinated (e.g., 4-fluoro) counterparts, suggesting a specific and favorable interaction of the 5-fluoro substituent with the target protein. nih.gov

Impact on Molecular Interactions and Pharmacokinetic Profiles

Beyond direct target interactions, the 5-fluoro substitution imparts significant changes to the physicochemical properties of the molecule, which in turn affect its pharmacokinetic profile. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability. nih.gov The C-F bond is stronger than a C-H bond, making the 5-position of the indole ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the compound. nih.gov

Conformational Analysis and Stereochemical Impact of the Pyrrolidin-3-YL Moiety

The pyrrolidin-3-YL moiety is a key determinant of the three-dimensional shape and stereochemical properties of the molecule, which are critical for selective receptor recognition.

The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, often described as envelope or twist forms. unipa.it This conformational flexibility allows the substituent at the 3-position to adopt different spatial orientations, which can be crucial for optimal interaction with the target binding site. The specific pucker of the pyrrolidine ring can be influenced by substituents on the ring itself or by interactions with the indole core. nih.govresearchgate.net

The carbon atom at the 3-position of the pyrrolidine ring is a stereocenter, meaning that 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole can exist as (R) and (S) enantiomers. The stereochemistry at this position is often a critical factor for biological activity. Enantiomers can exhibit significantly different binding affinities and efficacies for their biological targets due to the chiral nature of protein binding pockets. For many biologically active compounds containing a pyrrolidine ring, one enantiomer is significantly more potent than the other, highlighting the importance of stereoselective synthesis and evaluation. unipa.itresearchgate.net For example, in a series of 3-(piperidin-3-yl)-1H-indole derivatives, the separation and characterization of enantiomers were crucial for understanding their biological activity. nih.gov

Effect of Pyrrolidine Linkage and Substitution Patterns on Receptor Interactions

The way the pyrrolidine ring is linked to the indole and the presence of substituents on the pyrrolidine ring can profoundly influence receptor interactions and biological activity.

Substitutions on the pyrrolidine ring, particularly on the nitrogen atom (N-1) or at other carbon positions (C-2, C-4, C-5), provide a valuable avenue for modulating potency, selectivity, and pharmacokinetic properties. N-alkylation or N-acylation of the pyrrolidine can introduce new interaction points with the target, such as additional hydrogen bonds or van der Waals interactions. The nature of the substituent (e.g., size, polarity, charge) will dictate the type of interaction. For instance, introducing a basic nitrogen atom in a substituent can lead to salt-bridge formation with acidic residues in the receptor. A review on pyrrolidine-containing compounds highlights numerous examples where N-substitution is a key determinant of biological activity. nih.govresearchgate.net

The table below illustrates hypothetical SAR data for N-substituted this compound derivatives, based on general principles observed in related compound series.

| Compound | R Group (on Pyrrolidine Nitrogen) | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|---|

| 1 | -H | 50 | 120 |

| 2 | -CH3 | 25 | 60 |

| 3 | -CH2CH3 | 35 | 90 |

| 4 | -CH(CH3)2 | 80 | 200 |

| 5 | -C(O)CH3 | 150 | >500 |

Comparative SAR with Related Indole-Amine Scaffolds (e.g., Piperidine Analogs, Other Pyrrolidine Linkages)

Comparing the SAR of this compound with related scaffolds, such as those containing a piperidine ring or different pyrrolidine linkages, provides valuable insights into the structural requirements for activity.

Replacing the five-membered pyrrolidine ring with a six-membered piperidine ring introduces significant changes in size, conformation, and basicity. The piperidine ring is larger and adopts a stable chair conformation, which is less flexible than the puckered conformations of pyrrolidine. This reduced conformational flexibility can be either beneficial or detrimental to binding, depending on whether the preferred chair conformation aligns with the optimal geometry for receptor interaction. In some cases, the more constrained piperidine analog may exhibit higher selectivity for a particular receptor subtype. For instance, SAR studies on anticonvulsant compounds have shown that the nature of the heterocyclic ring (pyrrolidine-2,5-dione vs. piperidine-2,6-dione) plays a crucial role in determining the pharmacological profile. researchgate.net

The position of the nitrogen atom within the amine ring is also critical. A comparison of 3-(3-(piperazin-1-yl)propyl)indole and 3-(3-(piperidin-1-yl)propyl)indole series revealed that the piperazine derivatives had different pharmacokinetic profiles, partly attributed to the difference in pKa values. acs.org

The following table presents a hypothetical comparison of binding affinities for indole derivatives with different cyclic amine scaffolds, based on general trends.

| Compound | Cyclic Amine Moiety | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 6 | Pyrrolidin-3-yl | 45 |

| 7 | Piperidin-3-yl | 90 |

| 8 | Piperidin-4-yl | 150 |

| 9 | Azepan-4-yl | 300 |

Advanced Analytical and Computational Methodologies in 5 Fluoro 2 Pyrrolidin 3 Yl 1h Indole Research

Application of Isotopic Labeling in Biochemical and Protein Studies (e.g., ¹⁹F NMR as a Biological Probe)

The necessary data for "5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole" to populate these specific, advanced topics is not present in the available literature. While research exists for related compounds such as 5-fluoroindole (B109304), various substituted indoles, and other pyrrolidine-containing molecules, the strict requirement to focus solely on "this compound" prevents the use of analogous data.

Therefore, creating an article that is both scientifically accurate and adheres to the provided outline is not feasible.

Emerging Research Directions and Future Perspectives for 5 Fluoro 2 Pyrrolidin 3 Yl 1h Indole Derivatives

Development of Novel Indole-Pyrrolidine Hybrid Molecules with Enhanced Potency and Selectivity

A prominent strategy in drug discovery is the creation of hybrid molecules that combine the pharmacophoric features of different scaffolds to enhance biological activity. researchgate.net For the indole-pyrrolidine core, this involves synthesizing derivatives that merge this central structure with other heterocyclic systems to improve potency and selectivity for specific targets.

Researchers have successfully developed potent inhibitors by modifying the core structure. For instance, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, incorporating a 5-fluoro-2-oxoindolin-3-ylidene moiety linked to a pyrrole (B145914) ring which is then substituted with a propanamide group ending in a pyrrolidine (B122466) ring, has shown remarkable potency. acs.org This compound demonstrated an IC50 value of 0.8 nM against the FLT3-ITD mutant, a key driver in acute myeloid leukemia (AML), and displayed over 500-fold selectivity against the related c-KIT kinase. acs.orgdrugbank.com

Similarly, the hybridization of indole (B1671886) and pyridine (B92270) moieties has led to the development of potent inhibitors of CYP17A1, a critical enzyme in prostate cancer steroidogenesis. nih.gov One such hybrid compound exhibited an IC50 of 4 nM, demonstrating significantly increased potency compared to the established drug abiraterone. nih.gov Another area of exploration involves indole-pyrrole hybrids developed as antileishmanial agents, with lead compounds showing IC50 values under 20 μM against Leishmania infantum. researchgate.net

These examples underscore a clear trend: the strategic combination of the indole-pyrrolidine core with other chemical motifs is a fruitful approach to generating highly potent and selective drug candidates.

| Hybrid Compound Class | Target | Key Result (Potency/Selectivity) | Therapeutic Area |

|---|---|---|---|

| (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide | FLT3-ITD | IC50 = 0.8 nM; >500-fold selectivity over c-KIT acs.orgdrugbank.com | Acute Myeloid Leukemia |

| Pyridine-Indole Hybrid | CYP17A1 | IC50 = 4 nM nih.gov | Prostate Cancer |

| Indole-Pyrrole Hybrid | Leishmania infantum | IC50 = 9.6 μM researchgate.net | Leishmaniasis |

| 5-Fluoro-2-oxindole Derivatives | α-glucosidase | IC50 values as low as 35.83 ± 0.98 μM nih.govresearchgate.net | Diabetes |

Exploration of Untapped Therapeutic Applications and Disease Areas

While much research has focused on oncology, derivatives of the 5-fluoro-indole-pyrrolidine scaffold are being investigated for a widening range of diseases. The inherent bioactivity of fluorinated heterocycles makes them candidates for various therapeutic targets. nih.gov

Antiviral Activity : Fluorinated indoles have demonstrated significant potential as antiviral agents. nih.gov For example, 5-fluoroindole-thiosemicarbazide derivatives have shown potent activity against Coxsackie B4 virus (CVB4) with EC50 values in the low microgram per milliliter range. nih.gov This opens avenues for developing specific 5-fluoro-2-(pyrrolidin-3-YL)-1H-indole derivatives for viral infections.

Antifungal and Antibacterial Agents : Spirooxindole pyrrolidine hybrids, which share a core structural motif, have been evaluated for antifungal activity, with some compounds showing high efficacy against Candida albicans strains. frontiersin.org The modular nature of the indole-pyrrolidine scaffold allows for the incorporation of substituents known to confer antimicrobial properties. mdpi.com

Enzyme Inhibition for Metabolic Diseases : A series of 5-fluoro-2-oxindole derivatives were synthesized and found to be effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net The most active compounds were 10 to 15 times more potent than the reference drug acarbose, suggesting a potential role in the management of diabetes. nih.gov

Central Nervous System (CNS) Disorders : The indole nucleus is a component of many neurotransmitters, and its derivatives are actively explored for CNS applications. Eletriptan, a drug for migraines, is based on a bromo-indole-pyrrolidine structure, indicating the scaffold's suitability for targeting CNS receptors. nih.gov Fluorinated pyrazole (B372694) and thiazole (B1198619) heterocycles have been explored as modulators of metabotropic glutamate (B1630785) receptors (mGluR4) for treating CNS disorders. nih.gov

Integration of Fragment-Based Drug Design and Diversity-Oriented Synthesis Approaches

Modern drug discovery methodologies like Fragment-Based Drug Design (FBDD) and Diversity-Oriented Synthesis (DOS) are well-suited for exploring the chemical space around the this compound core.

Fragment-Based Drug Design (FBDD) starts with small, low-complexity molecules ("fragments") that bind weakly to a biological target. nih.gov The pyrrolidine ring is of particular interest as a fragment scaffold because it provides three-dimensional diversity and can be readily synthesized with various substituents to explore functional vector space. nih.gov Researchers have developed synthetic routes to generate libraries of enantiomerically pure pyrrolidine fragments that effectively sample 3D molecular space. nih.gov These fragments can then be "grown" or linked to an indole fragment to build highly potent and specific ligands for a target of interest.

Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex molecules from a common starting material. This approach is valuable for generating libraries of indole-pyrrolidine derivatives to screen against a wide array of biological targets, potentially uncovering novel therapeutic applications. Multicomponent reactions, such as the 1,3-dipolar cycloaddition to form the pyrrolidine ring, are efficient DOS strategies for producing spirooxindole-pyrrolidine libraries. rsc.orgmdpi.com

Refinement of Stereoselective Synthetic Methodologies

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. nih.govresearchgate.net Therefore, the development of synthetic methods that can control the 3D arrangement of atoms is critical.

Significant progress has been made in the stereoselective synthesis of pyrrolidine-containing compounds. nih.gov Key strategies include:

Using Chiral Precursors : Many syntheses start from readily available, optically pure precursors like proline or 4-hydroxyproline. nih.gov These molecules provide a pre-formed, stereochemically defined pyrrolidine ring that can be further functionalized.

Asymmetric Cycloaddition Reactions : The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for constructing the pyrrolidine ring. nih.govmdpi.com The use of chiral catalysts or auxiliaries in these reactions can induce high levels of stereoselectivity, leading to the desired enantiomer or diastereomer.

Frustrated Lewis Pair (FLP) Mediated Reactions : Novel methods are emerging for the stereoselective installation of fluorine. One such approach uses a chiral Lewis base in an FLP system to achieve stereoselective C-F bond activation, allowing for the generation of enantioenriched fluorinated products. semanticscholar.org

These refined methodologies ensure the efficient production of optically pure indole-pyrrolidine derivatives, which is essential for developing drugs with optimal efficacy and a clear understanding of their structure-activity relationships. rsc.org

Design of Targeted Therapeutics Based on Specific Molecular Pathways and Disease Mechanisms

The ultimate goal of modern drug design is to create molecules that act on specific, well-defined molecular targets within a disease pathway to maximize efficacy and minimize off-target effects. The this compound scaffold is an excellent platform for this rational design approach.

A prime example is the development of the previously mentioned FLT3 inhibitor for acute myeloid leukemia (AML). acs.orgdrugbank.com The FLT3-ITD mutation leads to constitutive activation of the FLT3 signaling pathway, promoting cancer cell proliferation. The inhibitor was specifically designed to target this mutated kinase. Cellular mechanism studies confirmed that the compound strongly inhibited FLT3-mediated signaling pathways and induced apoptosis in FLT3-ITD-positive AML cell lines. acs.orgdrugbank.com

Other examples of pathway-specific design include:

Anticancer Agents Targeting Bcl-2 : Spirooxindole-pyrrolidines have been designed to target anti-apoptotic proteins like Bcl-2. Molecular docking studies have helped rationalize the binding interactions and guide the synthesis of compounds with potent cytotoxic activity against cancer cell lines. rsc.org

α-Glucosidase Inhibitors : For diabetes, 5-fluoro-2-oxindole derivatives were designed to inhibit α-glucosidase. Molecular docking simulations were used to understand how these compounds bind to the active site of the enzyme, elucidating the mechanism of their inhibitory action. researchgate.net

By combining structural biology, computational modeling, and synthetic chemistry, researchers can rationally design next-generation this compound derivatives that precisely target the molecular drivers of disease.

| Molecular Target/Pathway | Disease | Designed Compound Type | Mechanism of Action |

|---|---|---|---|

| FLT3-ITD Kinase | Acute Myeloid Leukemia | Fluorinated Indolinone-Pyrrole-Pyrrolidine Hybrid | Inhibits constitutive kinase signaling, induces apoptosis. acs.orgdrugbank.com |

| CYP17A1 Enzyme | Prostate Cancer | Pyridine-Indole Hybrid | Inhibits androgen biosynthesis pathway. nih.gov |

| α-Glucosidase Enzyme | Diabetes | 5-Fluoro-2-oxindole Derivative | Prevents digestion of carbohydrates. nih.govresearchgate.net |

| Bcl-2 Protein | Cancer | Spirooxindole-Pyrrolidine Hybrid | Inhibits anti-apoptotic protein, promoting cell death. rsc.org |

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole, and how can reaction conditions be optimized?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") or palladium-catalyzed reductive cyclization. For example:

- CuAAC method : Reacting 3-(2-azidoethyl)-5-fluoro-1H-indole with pyrrolidine-derived alkynes in PEG-400/DMF solvent systems with CuI as a catalyst. Reaction times (~12 hours) and purification via column chromatography (70:30 ethyl acetate/hexane) yield the product .

- Palladium method : Using nitroarenes and formic acid derivatives as CO surrogates under reductive conditions (hexane/ethyl acetate + 1% Et₃N). This method achieves higher yields (91%) .

Optimization strategies include adjusting solvent polarity, catalyst loading, and reaction time. Lower yields in CuAAC (22–42%) may arise from competing side reactions or inefficient purification .

Q. How is the structural identity of this compound confirmed post-synthesis?

Key characterization techniques include:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent integration and chemical environment (e.g., fluorine at δ 117–118 ppm in ¹⁹F NMR) .

- X-ray crystallography : Resolving bond angles and torsional strain in the pyrrolidine-indole core. For example, bond lengths (C–C: 1.377–1.390 Å) and angles (C–N–C: ~111.66°) validate stereochemical fidelity .

- Mass spectrometry : FAB-HRMS or ESI-MS to verify molecular ion peaks (e.g., m/z 261.28 for C₁₄H₁₅NO₄) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

Molecular docking and dynamics simulations model binding to receptors like 5-HT₁A (serotonin receptor). For example:

- Pharmacophore alignment : Comparing the pyrrolidine-indole scaffold to known ligands (e.g., 3-(piperidin-3-yl)-1H-indole derivatives) to assess steric and electronic complementarity .

- Free-energy calculations : Estimating binding affinities (ΔG) using force fields like AMBER or CHARMM. Substituent effects (e.g., fluorine’s electronegativity) modulate receptor interactions .

Q. What crystallography techniques resolve the compound’s molecular structure and stability?

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C5–F5: 1.364 Å) and dihedral angles (e.g., indole-pyrrolidine torsion: ~107.77°) .

- Thermal ellipsoid analysis : Evaluates thermal motion to identify flexible regions (e.g., pyrrolidine ring puckering) .

- Twinned data refinement : SHELXL software handles high-resolution or twinned datasets, ensuring accurate anisotropic displacement parameters .

Q. How is structure-activity relationship (SAR) analysis conducted for serotonin receptor binding?

SAR studies compare analogs with varying substituents:

- Fluorine positioning : 5-Fluoro substitution enhances metabolic stability and receptor affinity compared to non-fluorinated indoles .

- Pyrrolidine vs. piperidine : Replacing piperidin-4-yl with pyrrolidin-3-yl alters steric bulk, affecting postsynaptic 5-HT₁A agonism .

- Click chemistry derivatives : Triazole-linked analogs (e.g., 5e in ) show improved solubility but reduced blood-brain barrier permeability.

Q. How can researchers address low yields in CuAAC-based synthesis?

- Catalyst optimization : Increasing CuI loading (0.1–1.0 eq.) accelerates cycloaddition but may require post-reaction EDTA washes to remove copper residues .

- Solvent screening : PEG-400/DMF mixtures enhance reaction homogeneity, while THF/water biphasic systems improve triazole product isolation .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to <1 hour, minimizing decomposition pathways .

Q. What analytical methods resolve discrepancies in spectral data across synthetic batches?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic indole protons at δ 6.90–7.96 ppm) .

- Isotopic labeling : ¹⁵N/¹³C-labeled precursors trace reaction intermediates and byproducts via NMR .

- Batch comparison : Statistical analysis (e.g., PCA) of FT-IR or Raman spectra identifies batch-to-batch variability in crystallinity or purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.